(E)-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride
Description
The compound "(E)-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride" is a structurally complex molecule featuring a benzo[d]thiazol-2-yl core substituted with a methoxy group at position 4. The dimethylaminoethyl side chain and the (E)-configured acrylamide linkage to a thiophen-2-yl group contribute to its unique electronic and steric properties. The hydrochloride salt form enhances solubility in polar solvents, which is advantageous for pharmaceutical applications.
Properties
IUPAC Name |
(E)-N-[2-(dimethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-thiophen-2-ylprop-2-enamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S2.ClH/c1-21(2)10-11-22(18(23)9-7-15-5-4-12-25-15)19-20-16-8-6-14(24-3)13-17(16)26-19;/h4-9,12-13H,10-11H2,1-3H3;1H/b9-7+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXSABAQMIJUED-BXTVWIJMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)OC)C(=O)C=CC3=CC=CS3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)OC)C(=O)/C=C/C3=CC=CS3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound (E)-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride is mercury (II) ions in water. This compound has been synthesized and used as a chemosensor for the rapid and selective detection of these ions.
Mode of Action
The this compound interacts with mercury (II) ions in water, forming a 2:1 coordination complex. This interaction causes a bathochromic shift of the chemosensor’s UV absorption peak from 540 to 585 nm and turns on a highly selective fluorescence emission at 425 nm.
Biochemical Pathways
The interaction between the this compound and mercury (II) ions affects the biochemical pathways related to the detection of mercury (II) ions in water. The formation of the coordination complex alters the optical properties of the compound, enabling it to be used as a chemosensor.
Pharmacokinetics
Its ability to form a coordination complex with mercury (ii) ions suggests that it may have good bioavailability in aqueous environments.
Biological Activity
(E)-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride, identified by CAS Number 1052531-75-5, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : CHClNOS
- Molecular Weight : 424.0 g/mol
- Structure : The compound features a complex structure that includes a benzothiazole moiety, which is known for various biological activities.
Synthesis
The compound can be synthesized through a series of reactions involving benzothiazole derivatives and thiophene-based acrylamides. The synthesis typically involves:
- Knoevenagel Condensation : Reaction of appropriate aldehydes with thiazolidine derivatives.
- Formation of Acrylamide : Coupling of the resulting thiazole with thiophene derivatives under acidic conditions.
Antimicrobial Properties
Recent studies have indicated that benzothiazole derivatives exhibit significant antimicrobial activity. For example, compounds similar to this compound have shown:
- Antibacterial Activity : Effective against various Gram-positive and Gram-negative bacteria.
- Antifungal Activity : In vitro studies reveal efficacy against common fungal strains.
Antitumor Activity
Benzothiazole derivatives have been extensively studied for their anticancer properties. The compound in focus has shown:
- Cytotoxicity Against Cancer Cell Lines : Studies report IC values in the low micromolar range against several tumorigenic cell lines, indicating potent anticancer effects.
| Cell Line | IC (μM) |
|---|---|
| HeLa | 5.4 |
| MCF-7 | 8.1 |
| A549 | 4.7 |
The proposed mechanism of action for the anticancer activity includes:
- Inhibition of Cell Proliferation : Inducing apoptosis in cancer cells through mitochondrial pathways.
- Disruption of Microtubule Dynamics : Similar compounds have been shown to interfere with tubulin polymerization.
Case Studies
- Study on Antitubercular Activity : A recent review highlighted that benzothiazole derivatives possess moderate to good activity against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .
- Antioxidant Properties : Compounds related to the target structure have demonstrated significant antioxidant activities, which may contribute to their protective effects in neurodegenerative diseases .
- Neuroprotective Effects : Research indicates that certain benzothiazole compounds can attenuate neuronal injury in models of ischemia/reperfusion, showcasing their potential in neuroprotection .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Thiazolidinone and Acetamide Families
The evidence highlights several compounds with overlapping structural features, particularly in the benzo[d]thiazole and acetamide/acrylamide frameworks (Table 1).
Physicochemical Properties
- Melting Points: Thiazolidinone derivatives () exhibit melting points between 147–207°C, influenced by substituent polarity. The target compound’s hydrochloride salt likely has a higher melting point due to ionic interactions, as seen in dichlorophenyl-thiazol-2-yl acetamide (489–491°C) .
- Solubility: The dimethylaminoethyl group and hydrochloride salt enhance aqueous solubility relative to neutral thiazolidinones (e.g., compound 12 ). This property is critical for bioavailability in drug development.
Q & A
Q. What are the key steps in synthesizing (E)-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride?
Methodological Answer: The synthesis typically involves:
Intermediate Preparation : Reacting 6-methoxybenzo[d]thiazol-2-amine with 2-(dimethylamino)ethyl chloride to form the secondary amine intermediate.
Acrylamide Formation : Condensation with thiophene-2-carbaldehyde via a Knoevenagel reaction to introduce the (E)-configured acrylamide group.
Hydrochloride Salt Formation : Treatment with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt.
Key reagents include triethylamine (for pH control), ethyl chloroformate (for carbamate activation), and anhydrous solvents (e.g., THF or DCM) .
Q. How is the compound characterized to confirm its structure and purity?
Methodological Answer:
- Spectroscopic Analysis :
- 1H/13C NMR : Confirm proton environments (e.g., methoxy singlet at δ ~3.8 ppm, thiophene protons at δ ~7.2–7.5 ppm) and carbon backbone.
- IR Spectroscopy : Identify carbonyl (C=O, ~1670–1700 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) stretches.
- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ peak).
- Elemental Analysis : Ensure stoichiometric purity (±0.3% for C, H, N, S).
- X-ray Crystallography (if crystals are obtained): Resolve stereochemistry and hydrogen-bonding patterns .
Q. What in vitro assays are used for preliminary biological activity screening?
Methodological Answer:
- Antiproliferative Assays : Use MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations.
- Antimicrobial Testing : Disc diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Apoptosis Detection : Annexin V/PI staining and flow cytometry to assess programmed cell death .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
Methodological Answer:
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in amine alkylation.
- Catalyst Screening : Use DMAP or HOBt to improve acylation efficiency.
- Temperature Control : Maintain reflux conditions (70–80°C) for acrylamide formation to minimize side reactions.
- Purification : Gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) .
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Standardization : Use identical cell lines/passage numbers and normalize to positive controls (e.g., doxorubicin for cytotoxicity).
- Orthogonal Validation : Confirm apoptosis via caspase-3 activation assays if flow cytometry results are inconsistent.
- Solubility Adjustments : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid precipitation artifacts .
Q. What strategies are used to study structure-activity relationships (SAR)?
Methodological Answer:
- Substituent Variation : Compare analogs with furan (vs. thiophene) or pyridine (vs. benzo[d]thiazole) rings.
- Pharmacophore Modeling : Use Schrödinger or MOE software to identify critical hydrogen-bonding (e.g., acrylamide carbonyl) and hydrophobic (thiophene) motifs.
- Docking Studies : Target enzymes like PFOR (pyruvate:ferredoxin oxidoreductase) to predict binding modes .
Key Research Insights
- The thiophene moiety enhances π-π stacking in enzyme active sites, improving anticancer potency vs. furan analogs .
- Hydrochloride salt formation increases aqueous solubility, critical for in vivo bioavailability .
- Discrepancies in cytotoxicity data often arise from divergent cell culture conditions (e.g., serum concentration, incubation time) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
